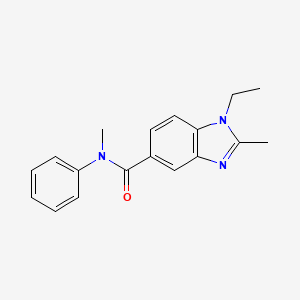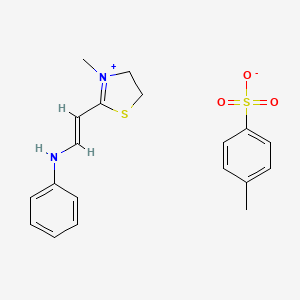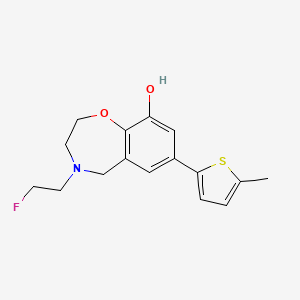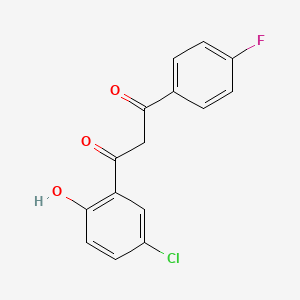![molecular formula C17H15NO2S B5359749 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone, also known as MTMQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. MTMQ is a member of the quinoline family, which is known for its diverse pharmacological activities. In
作用机制
The mechanism of action of 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer therapy, this compound has been shown to inhibit the activity of topoisomerase II and VEGFR-2, which are involved in DNA replication and angiogenesis, respectively. In antimicrobial activity, this compound has been found to disrupt the cell membrane of bacteria and fungi. In neuroprotection, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial and fungal strains. In neuroprotection, this compound has been shown to protect against oxidative stress and neuroinflammation.
实验室实验的优点和局限性
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone has several advantages and limitations for lab experiments. The advantages include its potent activity against various cancer cells and microorganisms, its ability to cross the blood-brain barrier, and its low toxicity. The limitations include its poor solubility in water, its instability in acidic and basic conditions, and its limited availability.
未来方向
There are several future directions for research on 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone. One direction is to investigate its potential applications in other fields such as cardiovascular disease and inflammation. Another direction is to optimize its synthesis method to improve the yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of this compound derivatives with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential applications in other fields, optimizing its synthesis method, and developing this compound derivatives with improved pharmacological properties.
合成方法
The synthesis of 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone involves the reaction of 2-mercaptoaniline with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain this compound. This method has been optimized to improve the yield and purity of this compound.
科学研究应用
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial and fungal strains. In neuroprotection, this compound has been shown to protect against oxidative stress and neuroinflammation.
属性
IUPAC Name |
4-[(2-methoxyphenyl)sulfanylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-20-15-8-4-5-9-16(15)21-11-12-10-17(19)18-14-7-3-2-6-13(12)14/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZEXXDEQPHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5359683.png)
![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![5-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B5359752.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

